N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Description
N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of indole, piperazine, and thiophene moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c19-17-5-4-13(25-17)12-21-18(24)23-10-8-22(9-11-23)16-3-1-2-15-14(16)6-7-20-15/h1-7,20H,8-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXNYBXEOYVQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NCC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.
Coupling of Thiophene and Indole Derivatives: The thiophene derivative, specifically 5-chlorothiophene, can be coupled with the indole derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Final Coupling and Carboxamide Formation: The final step involves coupling the thiophene-indole intermediate with piperazine and introducing the carboxamide group through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings of the indole and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, methanol, and dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an anticancer, antiviral, or antimicrobial agent.
Chemical Biology: It serves as a tool compound to study the interactions of indole and piperazine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known to bind to various receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The thiophene group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
- N-[(5-methylthiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Uniqueness
N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups allows for diverse biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
